N-(3-(ベンゾ[d]チアゾール-2-イル)-6-エチル-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)-4-(N,N-ジメチルスルファモイル)ベンズアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H27ClN4O3S3 and its molecular weight is 563.15. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps and can be derived from related benzo[d]thiazole compounds. The general synthetic pathway includes the reaction of benzo[d]thiazole derivatives with thieno[2,3-c]pyridine frameworks. A notable synthesis method involves the use of various reagents under controlled conditions to yield the desired product with high purity and yield.
Inhibition of APE1
One significant aspect of the biological activity of this compound is its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is a key enzyme involved in DNA repair mechanisms. Studies have shown that related compounds exhibit low micromolar activity against purified APE1 enzyme and can potentiate the cytotoxicity of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in cancer cell lines like HeLa .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the structure of benzo[d]thiazole derivatives significantly affect their inhibitory potency against APE1. For instance, the introduction of different substituents on the benzamide moiety can enhance binding affinity and selectivity towards APE1. Compounds with specific structural features consistently showed improved biological activities in various assays .
Pharmacokinetics and ADME Profile
In vivo studies demonstrated favorable pharmacokinetic profiles for related compounds, including good absorption, distribution, metabolism, and excretion (ADME) characteristics. Following intraperitoneal administration in mice at doses around 30 mg/kg body weight, these compounds showed significant exposure levels in plasma and brain tissues .
Cytotoxicity Assays
A series of cytotoxicity assays were conducted to evaluate the efficacy of this compound against various cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. The compound was particularly effective against HeLa cells, leading to hyper-accumulation of apurinic sites when treated with MMS .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have also assessed the antimicrobial activity of related benzo[d]thiazole compounds. Some derivatives demonstrated inhibitory effects against pathogenic bacteria without adversely affecting bacterial growth at certain concentrations. This dual functionality suggests potential applications in both oncology and infectious disease management .
Data Summary
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylsulfamoyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S3.ClH/c1-4-29-14-13-18-21(15-29)34-25(22(18)24-26-19-7-5-6-8-20(19)33-24)27-23(30)16-9-11-17(12-10-16)35(31,32)28(2)3;/h5-12H,4,13-15H2,1-3H3,(H,27,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQUNIBJCPILCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。